molecular formula C19H15BrN2O3S B6568530 5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 946318-06-5

5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No.: B6568530
CAS No.: 946318-06-5
M. Wt: 431.3 g/mol
InChI Key: RAJIFTPLNKXXAN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a brominated furan-2-carboxamide moiety at position 4. The bromine atom at the furan ring enhances electrophilic reactivity, while the thiophene and tetrahydroquinoline groups contribute to π-π stacking and hydrogen-bonding interactions, respectively.

Properties

IUPAC Name

5-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c20-17-8-7-15(25-17)18(23)21-13-5-6-14-12(11-13)3-1-9-22(14)19(24)16-4-2-10-26-16/h2,4-8,10-11H,1,3,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJIFTPLNKXXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the formation of the tetrahydroquinoline core followed by bromination and coupling with thiophene derivatives. The structural formula can be represented as follows:

C15H14BrN3O3S\text{C}_{15}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a furan ring and a thiophene carbonyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit considerable antitumor properties. For example, compounds containing similar structural motifs have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5-bromo-N-[...]A549 (Lung)12.5Induces apoptosis
5-bromo-N-[...]PC-3 (Prostate)9.86ROS accumulation, cell cycle arrest
5-bromo-N-[...]T47D (Breast)15.0Inhibition of migration

The compound's activity against PC-3 cells was particularly noteworthy, exhibiting an IC50 value of 9.86 µM, indicating potent antiproliferative effects .

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is pivotal in promoting cell death through mitochondrial pathways.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest in the G0/G1 phase, which is crucial for preventing the proliferation of cancer cells. This was evidenced by flow cytometry analysis showing a significant increase in G0/G1 phase distribution after treatment .
  • Inhibition of Migration : In addition to its cytotoxic effects, the compound also inhibits the migration of cancer cells, which is essential in preventing metastasis .

3. Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Antitumor Effects : A study evaluated a series of tetrahydroquinoline derivatives against human tumor cell lines and found that those with thiophene substitutions exhibited enhanced antitumor activity compared to their analogs without such modifications .
  • Mechanistic Insights : Another investigation utilized Western blot assays to assess the expression levels of cyclin D1 after treatment with the compound, revealing downregulation associated with cell cycle arrest .

4. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cancer cell proliferation presents opportunities for further research and development into novel anticancer therapies.

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: The bromine atom in the target compound enhances reactivity compared to non-halogenated analogs like CTDB, which relies on diazenyl and cyano groups for interfacial interactions .
  • Solubility : Sulfonyl-substituted derivatives (e.g., 4-methylbenzenesulfonyl) exhibit higher aqueous solubility than thiophene-carbonyl analogs due to polar sulfone groups .
2.2 Brominated Furan-Carboxamide Derivatives

Compounds with brominated furan-carboxamide moieties exhibit distinct properties based on their aromatic systems:

Compound Name Core Structure Key Features Applications Reference
This compound Tetrahydroquinoline + thiophene Dual heterocyclic system; moderate logP Kinase inhibition (hypothesized)
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide Triazolo-pyridazine + furan High planar rigidity; strong π-π interactions Anticancer candidates
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide Imidazo-thiazole + furan Enhanced metabolic stability Antimicrobial screening

Key Observations :

  • Rigidity vs. Flexibility: The tetrahydroquinoline core in the target compound provides conformational flexibility, whereas triazolo-pyridazine () and imidazo-thiazole () derivatives exhibit rigid planar structures, favoring DNA intercalation .
  • Metabolic Stability: Imidazo-thiazole derivatives () show resistance to cytochrome P450 oxidation compared to tetrahydroquinoline-based compounds, which may undergo ring-opening metabolism .
2.3 Thiophene vs. Other Aromatic Substituents

The thiophene-2-carbonyl group distinguishes the target compound from analogs with phenyl or heteroaryl substituents:

Compound Name Aromatic Group Electronic Effects Biological Relevance Reference
This compound Thiophene-2-carbonyl Moderate electron-withdrawing; sulfur-mediated interactions Potential kinase binding
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one 4-Nitrophenyl Strong electron-withdrawing; nitro group redox activity Crystal engineering; hydrogen bonding
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Benzonitrile Polar cyano group; surface adsorption Electroplating additive

Key Observations :

  • Electron Density : Thiophene’s electron-rich nature facilitates charge-transfer interactions, whereas nitrophenyl groups () introduce strong electron-withdrawing effects, altering redox behavior .

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